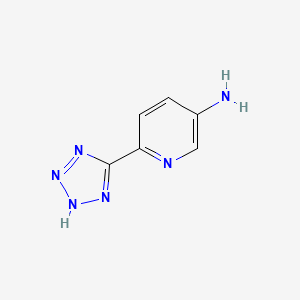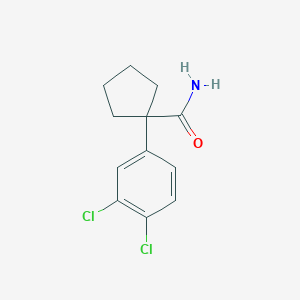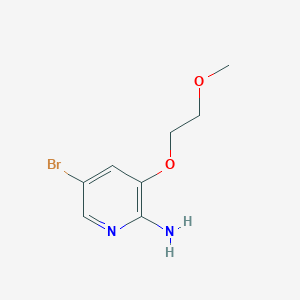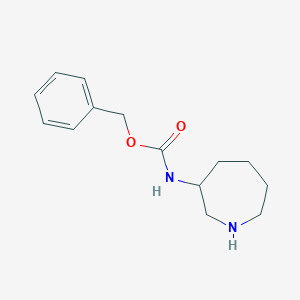![molecular formula C18H26BNO5 B1444467 4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine CAS No. 1092564-35-6](/img/structure/B1444467.png)
4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine
Overview
Description
4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a chemical compound with the molecular formula C18H26BNO5 . It is available from suppliers such as eMolecules .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H26BNO5 . Detailed structural analysis would require more specific data such as crystallographic analysis or DFT optimized structure calculation results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular structure and the nature of its constituent atoms. For this compound, specific physical and chemical properties are not available in the retrieved data .Scientific Research Applications
Synthesis and Crystal Structure The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, incorporating a morpholine moiety, exhibits a dihedral structure analyzed by X-ray diffraction. This compound demonstrates significant molluscicidal effects, indicating potential applications in agriculture or pest control (Duan et al., 2014).
Characterization and Theoretical Studies Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been structurally characterized using various spectroscopic methods and X-ray diffraction. Their molecular structures have also been confirmed through density functional theory (DFT), which is consistent with the experimental data. These studies provide insights into the physicochemical properties and the molecular electrostatic potential of these compounds, which could be beneficial for developing new materials or drugs (Huang et al., 2021).
Biological and Chemical Activity
Chemical Synthesis and Biological Activity
The compound 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized through various spectroscopic techniques. It displayed significant antibacterial, antioxidant, and anti-TB activities, highlighting its potential in pharmaceutical applications (Mamatha S.V et al., 2019).
α-Glucosidase Inhibition for Diabetes Management
A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives were synthesized and showed considerable α-glucosidase inhibitory potential, suggesting their use in managing diabetes. The study highlights the importance of molecular structure in the inhibitory activity, providing a basis for designing new therapeutic agents (Menteşe et al., 2020).
Molecular Interaction and Drug Design
Palladium and Mercury Complexation
N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, as tellurated derivatives of morpholine, have been synthesized and complexed with palladium(II) and mercury(II), suggesting their potential in creating novel organometallic compounds for various applications, including catalysis and material science (Singh et al., 2000).
Heterocyclic Derivative Syntheses
Compounds like 4-Yn-1-ones have been synthesized under oxidative carbonylation conditions to yield various heterocyclic derivatives. These reactions highlight the compound's versatility in synthesizing biologically active molecules, potentially useful in drug development and chemical industries (Bacchi et al., 2005).
properties
IUPAC Name |
[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)13-6-7-14(15(12-13)22-5)16(21)20-8-10-23-11-9-20/h6-7,12H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZJBGLUGBGSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



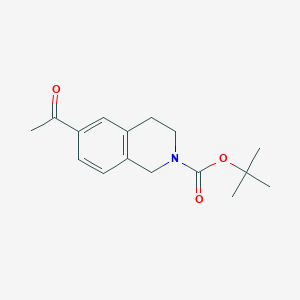
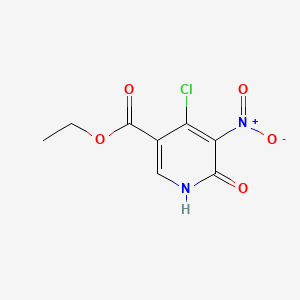
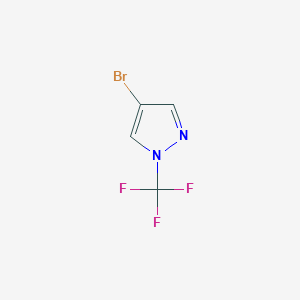
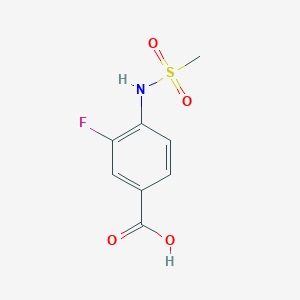
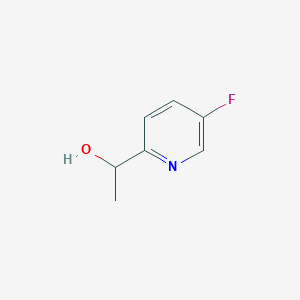
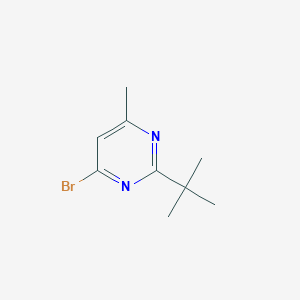
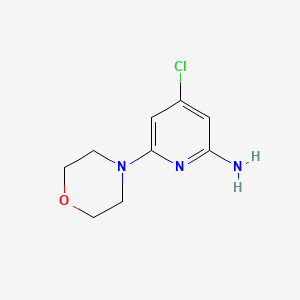
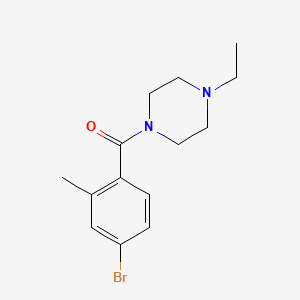
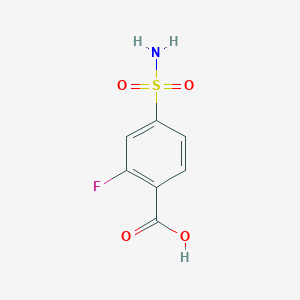
![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)
